molecular formula C8H7F2NO B1581766 n-(2,5-Difluorophenyl)acetamide CAS No. 398-90-3

n-(2,5-Difluorophenyl)acetamide

Cat. No. B1581766
CAS RN: 398-90-3
M. Wt: 171.14 g/mol
InChI Key: XDZRBPCZRHRSAE-UHFFFAOYSA-N
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Patent
US05039331

Procedure details

20.5 g of 2,5-difluoroaniline was dissolved in 68 ml of benzene, and 17.8 g of acetic anhydride was dropwise added. Fifteen hours later, benzene was distilled off, and the residue was washed with ethyl ether to obtain 25.6 g of 2,5-difluoroacetanilide as white crystals. Then, this compound was dissolved in 98% sulfuric acid, and 60% nitric acid was dropwise added at a temperature of not higher than 0° C. After the dropwise addition, the mixture was stirred for three hours at room temperature, and poured on ice. Precipitated crystals were collected by filtration and dried to obtain 25.9 g of the above-identified compound as yellow crystals.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[CH3:11][C:10]([NH:4][C:3]1[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:2]=1[F:1])=[O:12]

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F
Name
Quantity
68 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fifteen hours later, benzene was distilled off
WASH
Type
WASH
Details
the residue was washed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.